molecular formula C13H25N7O3 B1618420 Prolyl-arginyl-glycinamide CAS No. 47307-27-7

Prolyl-arginyl-glycinamide

Cat. No. B1618420
CAS RN: 47307-27-7
M. Wt: 327.38 g/mol
InChI Key: PCGBBJONIZCEQE-IUCAKERBSA-N
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Description

Prolyl-arginyl-glycinamide is a compound used for research and development . It’s related to vasopressin, a peptide hormone used to increase blood pressure in patients with vasodilatory shock who are resistant to fluid and catecholamine therapy .


Synthesis Analysis

The metabolism of glutamate into ornithine, arginine, proline, and polyamines is a major network of nitrogen-metabolizing pathways in plants . The overall conversion of glutamate to arginine and polyamines is enhanced by increased utilization of ornithine for polyamine biosynthesis .


Molecular Structure Analysis

While there are no direct references to the molecular structure of Prolyl-arginyl-glycinamide, related compounds such as vasopressin and glycinamide have been studied. Vasopressin is very similar to oxytocin, differing in the third and eighth amino acids . Glycinamide is a small molecule with the chemical formula C2H6N2O .


Chemical Reactions Analysis

The metabolism of glutamate into ornithine, arginine, proline, and polyamines is a major network of nitrogen-metabolizing pathways in plants . This pathway produces intermediates like nitric oxide, and γ-aminobutyric acid (GABA) that play critical roles in plant development and stress .


Physical And Chemical Properties Analysis

Prolyl-arginyl-glycinamide is a white to off-white amorphous powder, freely soluble in water . It has a molecular weight of 327.38 .

Scientific Research Applications

Neuropsychiatric Applications

  • PAG, also known as MIF-1 (prolyl-leucyl-glycinamide), has been noted for its effectiveness in treating human depression. It showed greater efficacy and faster onset of action than traditional antidepressants during clinical trials (Ehrensing, 2015).
  • A study investigating a potent analogue of PAG highlighted its potential in preventing social withdrawal caused by NMDA receptor antagonists, suggesting its relevance in treating negative symptoms associated with schizophrenia (Dyck et al., 2011).

Synthesis and Chemical Properties

  • Research has been conducted on the synthesis of PAG using various methods, indicating its significance in chemical and pharmaceutical fields (Xu Wensong, 2006).

Dermatological Applications

  • Glycinamide hydrochloride, related to PAG, was studied for its skin depigmentation efficacy in human subjects. This suggests its potential use in treatments for skin hyperpigmentation (Boo et al., 2020).

Plant Stress Resistance

  • Studies on glycine betaine, which shares a structural component with PAG, indicate its role in improving plant stress resistance, highlighting its agricultural applications (Ashraf & Foolad, 2007).

Computational Modelling and Receptor Interaction

  • Evaluation of various computational models for PAG and its analogues has been conducted, providing insights into the development of new therapeutics for diseases like Parkinson's and schizophrenia (Wood et al., 2010).

Antiviral Applications

  • GPG-amide, a tripeptide amide related to PAG, was studied for its antiretroviral activity, suggesting its potential in treating viral infections (Hubatsch et al., 2005).

Collagen Production and Wound Healing

  • The combination of glycinamide and ascorbic acid was found to synergistically promote collagen production and wound healing in human dermal fibroblasts, indicating its therapeutic potential in dermatology and tissue repair (Lee & Boo, 2022).

Mechanism of Action

Vasopressin, a compound related to Prolyl-arginyl-glycinamide, is primarily used to control blood pressure during systemic shock by increasing vasoconstriction and renal fluid reuptake by acting through V1 and V2 cellular receptors .

Safety and Hazards

When handling Prolyl-arginyl-glycinamide, it’s advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The metabolism of glutamate into ornithine, arginine, proline, and polyamines is a major network of nitrogen-metabolizing pathways in plants . Future research could focus on how the diversion of ornithine into polyamine biosynthesis affects arginine and proline biosynthesis .

properties

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N7O3/c14-10(21)7-19-11(22)9(4-2-6-18-13(15)16)20-12(23)8-3-1-5-17-8/h8-9,17H,1-7H2,(H2,14,21)(H,19,22)(H,20,23)(H4,15,16,18)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGBBJONIZCEQE-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197098
Record name Prolyl-arginyl-glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prolyl-arginyl-glycinamide

CAS RN

47307-27-7
Record name L-Prolyl-L-arginylglycinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=47307-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prolyl-arginyl-glycinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047307277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prolyl-arginyl-glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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